![molecular formula C16H14N4O2S B2999639 N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207056-35-6](/img/structure/B2999639.png)
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anticonvulsant properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a methylamino group and a benzo moiety contributes to its pharmacological profile.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against various bacterial and fungal strains.
- Case Study 1 : A study evaluated several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32.6 μg/mL against S. aureus, outperforming standard antibiotics such as itraconazole (MIC = 47.5 μg/mL) .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
Thiadiazole Derivative | S. aureus | 32.6 |
Standard Antibiotic | E. coli | 47.5 |
Antitumor Activity
The antitumor potential of this compound has been highlighted in various studies. The structural features of the compound are essential in determining its cytotoxic effects.
- Case Study 2 : In vitro studies showed that the compound exhibited cytotoxic activity against human glioblastoma U251 cells with an IC50 value of 23.30 ± 0.35 mM . This suggests that modifications in the thiadiazole ring can enhance cytotoxicity.
Cell Line | IC50 (mM) |
---|---|
Human Glioblastoma U251 | 23.30 |
Anticonvulsant Activity
The anticonvulsant effects of thiadiazole derivatives have also been documented. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against seizures.
- Case Study 3 : In a study assessing various thiadiazole derivatives, the compound was found to significantly reduce seizure duration in animal models when compared to the reference drug sodium valproate .
Compound | Seizure Duration Reduction (%) |
---|---|
Thiadiazole Derivative | 100% |
Sodium Valproate | Comparable |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:
- Substituents on the Thiadiazole Ring : The presence of electron-donating groups such as methyl enhances antimicrobial and antitumor activities.
- Positioning of Functional Groups : The placement of groups like methylamino and carboxamide impacts the overall potency against specific targets.
Eigenschaften
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-17-15(21)8-10-2-5-12(6-3-10)18-16(22)11-4-7-13-14(9-11)20-23-19-13/h2-7,9H,8H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMFFLHKSQXGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.